N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide
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Overview
Description
This compound is characterized by its unique structure, which includes a carbamoylphenyl group, a carbamothioyl group, and an ethoxybenzamide group
Preparation Methods
The synthesis of N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the carbamoylphenyl intermediate: This step involves the reaction of aniline with phosgene to form the corresponding isocyanate, which is then reacted with ammonia to yield the carbamoylphenyl intermediate.
Introduction of the carbamothioyl group: The carbamoylphenyl intermediate is then reacted with thiophosgene to introduce the carbamothioyl group.
Formation of the ethoxybenzamide group: Finally, the compound is reacted with 3-ethoxybenzoic acid under appropriate conditions to form this compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis to yield the corresponding amides and carboxylic acids.
Scientific Research Applications
N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where enzyme inhibition is beneficial.
Industry: The compound is used in the synthesis of other complex organic molecules and as a precursor in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes. For example, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This interaction can involve hydrogen bonding, van der Waals forces, and other non-covalent interactions.
Comparison with Similar Compounds
N-[(2-carbamoylphenyl)carbamothioyl]-3-ethoxybenzamide can be compared with similar compounds such as:
N-[(2-carbamoylphenyl)carbamothioyl]-3-methoxybenzamide: This compound has a methoxy group instead of an ethoxy group, which can affect its reactivity and binding properties.
N-[(2-carbamoylphenyl)carbamothioyl]-2-chlorobenzamide: The presence of a chlorine atom can significantly alter the compound’s electronic properties and reactivity.
N-[(2-carbamoylphenyl)carbamothioyl]-4-methoxy-3-nitrobenzamide: The nitro group introduces additional reactivity, making this compound useful in different chemical reactions.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their influence on its chemical and biological properties.
Properties
IUPAC Name |
2-[(3-ethoxybenzoyl)carbamothioylamino]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-2-23-12-7-5-6-11(10-12)16(22)20-17(24)19-14-9-4-3-8-13(14)15(18)21/h3-10H,2H2,1H3,(H2,18,21)(H2,19,20,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWBVAHGTNAHNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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